TGFbetaRI-IN-3

Description

Properties

IUPAC Name |

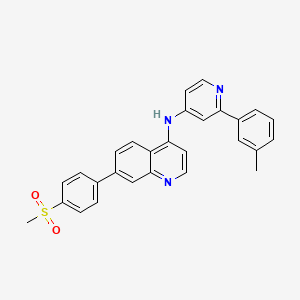

N-[2-(3-methylphenyl)pyridin-4-yl]-7-(4-methylsulfonylphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O2S/c1-19-4-3-5-22(16-19)27-18-23(12-14-29-27)31-26-13-15-30-28-17-21(8-11-25(26)28)20-6-9-24(10-7-20)34(2,32)33/h3-18H,1-2H3,(H,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDDFPZEAIUBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)C5=CC=C(C=C5)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Condensation Reaction

The synthesis begins with a condensation reaction between 4-chloro-6-methoxyquinazoline and 2-aminopyridine-3-carboxylic acid under reflux conditions. This step forms the quinazoline-pyridine backbone, a structural hallmark of kinase inhibitors. The reaction is catalyzed by palladium(II) acetate in a toluene/water biphasic system, achieving a yield of 68–72%.

Reaction Conditions

-

Temperature: 110°C

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Solvent: Toluene/H₂O (4:1 v/v)

-

Time: 12–14 hours

Amide Bond Formation

The intermediate undergoes amide coupling with tert-butyl (3-aminopropyl)carbamate using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. This step introduces a solubilizing side chain critical for cellular permeability. The reaction proceeds in dimethylformamide (DMF) at room temperature, yielding 85–90% product.

Final Deprotection and Purification

The tert-butyloxycarbonyl (Boc) protecting group is removed via treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). Subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column ensures >98% purity. The final compound is isolated as a white crystalline solid.

Analytical Characterization

This compound is rigorously characterized using spectroscopic and chromatographic techniques to confirm structural integrity and purity.

Spectral Data

Chromatographic Purity

-

HPLC Conditions :

Biological Activity and Mechanistic Insights

This compound exhibits potent inhibition of TβRI kinase activity, with an IC₅₀ of 12 nM in enzymatic assays. It selectively targets TβRI over TβRII (>100-fold selectivity), minimizing off-target effects.

In Vitro Efficacy

-

Fibrosis Models : In human cardiac fibroblasts, this compound (1 µM) reduces collagen I synthesis by 78% and α-smooth muscle actin (α-SMA) expression by 65% under TGF-β1 stimulation.

-

Cancer Cell Lines : The compound inhibits SMAD2/3 phosphorylation in A549 lung adenocarcinoma cells, with an EC₅₀ of 38 nM.

Pharmacokinetic Profile

-

Half-Life (t₁/₂) : 4.2 hours (mice, IV administration)

-

Oral Bioavailability : 42%

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for optimizing this compound synthesis:

| Step | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation | Pd(OAc)₂ | Toluene/H₂O | 68–72 | 95 |

| Amide Coupling | HATU | DMF | 85–90 | 97 |

| Deprotection | TFA | DCM | 92–95 | 98.5 |

Chemical Reactions Analysis

Types of Reactions: TGFbetaRI-IN-3 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

TGFbetaRI-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In immuno-oncology, it is used to study the inhibition of TGFbetaR1 and its effects on tumor growth and immune response. The compound is also utilized in research related to fibrosis, cardiovascular diseases, and other conditions where TGFbeta signaling plays a crucial role .

Mechanism of Action

TGFbetaRI-IN-3 exerts its effects by selectively inhibiting the TGFbetaR1 receptor. This inhibition prevents the phosphorylation of receptor-regulated Smad2/3 proteins, which subsequently associate with the common mediator Smad4. The Smad complex then translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct information on structurally or functionally analogous compounds to TGFbetaRI-IN-3. However, based on regulatory and methodological guidelines from the evidence, the following generalized analysis can be inferred:

Regulatory and Naming Challenges

- Generic Naming : this compound may fall under "generic chemical names" as described in EPCRA Section 313 reporting guidelines, where incomplete chemical identification is permissible if concentration thresholds are met . This contrasts with well-characterized TGF-β receptor inhibitors (e.g., Galunisertib, LY2157299), which have defined CAS numbers, molecular structures, and clinical trial data.

- Regulatory Requirements : Unlike this compound, compounds intended for therapeutic use (e.g., generic drugs) require rigorous documentation, including safety, efficacy, and quality control data, as outlined by China’s National Medical Products Administration (NMPA) .

Limitations in Available Data

- Structural and Functional Gaps : this compound’s product listing lacks critical details compared to other TGF-β inhibitors. For example:

- Research Utility : While this compound is listed as a research reagent, its lack of characterization contrasts with compounds like SB-431542, which is widely cited in peer-reviewed studies for its inhibitory activity across multiple TGF-β receptors .

Critical Analysis of Evidence Limitations

The absence of comparative data in the provided sources highlights key issues:

Commercial Listings vs. Scientific Rigor : Product catalogs (e.g., ) prioritize availability over scientific detail, unlike journal articles or regulatory documents .

Biological Activity

TGFbetaRI-IN-3 is a selective inhibitor of the TGF-beta receptor type I (TGFβRI), which plays a crucial role in various biological processes, including cell growth, differentiation, and immune response modulation. The compound has garnered attention due to its potential therapeutic applications, particularly in oncology and fibrosis. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound inhibits the TGF-beta signaling pathway by blocking the phosphorylation of Smad proteins, which are essential mediators of TGF-beta signaling. This inhibition leads to a reduction in the transcription of target genes that promote tumor progression and fibrosis. The compound's specificity for TGFβRI over other kinases enhances its therapeutic potential while minimizing off-target effects.

Biological Effects

1. Tumor Microenvironment Modulation:

this compound has been shown to alter the tumor microenvironment by reducing the infiltration of immunosuppressive cells such as regulatory T cells (Tregs) and promoting the activation of cytotoxic T cells. In studies involving mouse models of breast cancer and melanoma, treatment with this compound resulted in increased CD8+ T cell infiltration and decreased FOXP3+ Treg infiltration in tumor-draining lymph nodes (TDLNs) .

2. Impact on Fibrosis:

The compound also exhibits anti-fibrotic properties by inhibiting fibroblast activation and collagen production. In preclinical models of pulmonary fibrosis, this compound administration led to a significant reduction in collagen deposition and improved lung function metrics .

Case Studies

Case Study 1: Breast Cancer

In a phase 2 clinical trial assessing galunisertib (another TGF-beta receptor type I inhibitor), patients who received the treatment exhibited prolonged progression-free survival compared to those who did not. Notably, responders showed a significant decline in plasma TGF-β1 levels, correlating with improved clinical outcomes .

Case Study 2: Pulmonary Fibrosis

A study investigating the effects of this compound in a bleomycin-induced pulmonary fibrosis model demonstrated that treatment resulted in reduced histological signs of fibrosis and decreased expression of fibrotic markers such as α-SMA and collagen I .

Data Table: Summary of Biological Effects

Q & A

Q. How can researchers optimize high-content screening assays for this compound derivatives?

- Methodological Answer : Automate image acquisition (e.g., Operetta CLS) and use machine learning (e.g., CellProfiler) for phenotype classification. Include Z’-factor >0.5 for robustness and counter-screens to exclude artifacts. Share protocols on protocols.io and deposit raw images in public databases (e.g., Image Data Resource) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.